2,2,4,4-Tetramethylthietan-3-one

Description

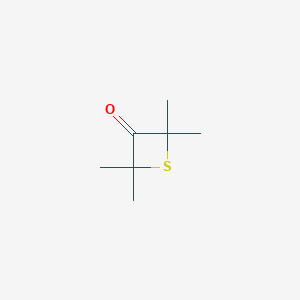

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylthietan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTYEOXWKJSNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(S1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300218 | |

| Record name | 2,2,4,4-tetramethylthietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58721-01-0 | |

| Record name | 58721-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4-tetramethylthietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,2,4,4-Tetramethylthietan-3-one: A Technical Guide

Abstract

Introduction

2,2,4,4-Tetramethylthietan-3-one is a four-membered, sulfur-containing heterocyclic compound with a ketone functional group. Its rigid, strained ring system and the presence of four bulky methyl groups confer unique chemical and physical properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the preparation of 3-amino-2,2,4,4-tetramethylthietane.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Synthesis and Sample Preparation

The synthesis of thietanes, particularly highly substituted ones like this compound, can be challenging due to steric hindrance.[3] General synthetic strategies for thietane rings include the reaction of 1,3-dihalides or their equivalents with a sulfide source.[4] For the synthesis of thietan-3-ones, a common precursor is a 1,3-dihalo-2-propanone derivative.

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of 1,3-dibromo-2,2,4,4-tetramethylpentan-3-one with a sulfide source, such as sodium sulfide.

Caption: Plausible synthetic route to this compound.

Sample Preparation for Spectroscopic Analysis

For NMR analysis, a high-purity sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard.[5] For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent like carbon tetrachloride (CCl₄). For mass spectrometry, the sample can be introduced directly into the ion source, typically after dilution in a volatile solvent like methanol or acetonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule (a C₂ᵥ point group), its NMR spectra are predicted to be remarkably simple.

The ¹H NMR spectrum is expected to show a single, sharp singlet. All 12 protons of the four methyl groups are chemically and magnetically equivalent. They are attached to quaternary carbons and are not coupled to any other protons.

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region of the spectrum, typical for ketones.

-

Quaternary Carbons (C2 and C4): The two equivalent quaternary carbons, each bearing two methyl groups and bonded to the sulfur atom, will give rise to a single signal.

-

Methyl Carbons (-CH₃): The four equivalent methyl carbons will produce a single, intense signal in the upfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 1.5 - 2.0 | Singlet | 12H, 4 x -CH₃ |

| ¹³C | ~ 210 - 220 | Singlet | 1C, C=O |

| ~ 50 - 60 | Singlet | 2C, C(CH₃)₂ | |

| ~ 25 - 35 | Singlet | 4C, -CH₃ |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band can provide insights into the ring strain of the thietanone.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2870 | Strong | C-H (sp³) stretching |

| ~ 1750 - 1730 | Strong | C=O stretching (ketone) |

| ~ 1470 - 1450 | Medium | C-H bending (methyl) |

| ~ 1390 - 1370 | Medium | C-H bending (gem-dimethyl) |

| ~ 700 - 600 | Weak-Medium | C-S stretching |

Note: The C=O stretching frequency in cyclic ketones is sensitive to ring size. For a four-membered ring, this band is expected at a higher wavenumber compared to acyclic or larger ring ketones due to increased ring strain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (144.24 g/mol ).[2] The fragmentation pattern will be influenced by the presence of the carbonyl group, the sulfur atom, and the quaternary carbons.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 116 | [M - CO]⁺ |

| 86 | [M - CO - C₂H₄]⁺ or [C₄H₆S]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="[C₇H₁₂OS]⁺\nm/z = 144"]; M_minus_CO [label="[C₆H₁₂S]⁺\nm/z = 116"]; C4H6S [label="[C₄H₆S]⁺\nm/z = 86"]; C4H7O [label="[C₄H₇O]⁺\nm/z = 71"]; tBu [label="[C₄H₉]⁺\nm/z = 57"]; C3H5 [label="[C₃H₅]⁺\nm/z = 41"];

M -> M_minus_CO [label="- CO"]; M_minus_CO -> C4H6S [label="- C₂H₆"]; M -> C4H7O [label="- C₃H₅"]; M -> tBu [label="- C₃H₃OS"]; tBu -> C3H5 [label="- CH₄"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

While experimental spectroscopic data for this compound is not widely published, a thorough understanding of its structure allows for reliable predictions of its NMR, IR, and MS spectra. The high symmetry of the molecule is expected to lead to simple yet informative NMR spectra. The IR spectrum should be characterized by a strong carbonyl absorption indicative of a strained cyclic ketone. The mass spectrum is anticipated to show a clear molecular ion and characteristic fragmentation patterns. This guide provides a solid foundation for researchers to identify and characterize this compound and to follow its transformations in synthetic applications. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical community.

References

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

-

2,2,4,4-Tetramethyl-3-pentanone Imine | C9H19N | CID 2755632. PubChem. Accessed January 17, 2026. [Link]

-

NMR Spectroscopy. University of California, Davis. Accessed January 17, 2026. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Accessed January 17, 2026. [Link]

-

3-Pentanone, 2,2,4,4-tetramethyl-. PubChem. Accessed January 17, 2026. [Link]

-

Chemical shifts (δ, ppm) and TCH and T1ρ H relaxation times obtained for mefloquine hydrochloride (MQ) and mefloquine resinate (MQ-R). ResearchGate. Accessed January 17, 2026. [Link]

-

Increasing the multiplexing capacity of TMT using reporter ion isotopologues with isobaric masses. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

-

Recent synthesis of thietanes. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

-

2,2,4,4-tetramethyl-3-pentanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology. Accessed January 17, 2026. [Link]

- A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Accessed January 17, 2026. [Link]

Sources

¹H and ¹³C NMR spectral data of 2,2,4,4-Tetramethylthietan-3-one

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,4,4-Tetramethylthietan-3-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a specialized heterocyclic ketone, its unique strained-ring structure presents distinct magnetic environments for its nuclei.[1] This document, intended for researchers and drug development professionals, leverages fundamental NMR principles and spectral data from analogous structures to forecast the chemical shifts and signal multiplicities. Furthermore, it outlines a robust experimental protocol for the empirical acquisition and validation of this spectral data.

Introduction: The Structural Context

This compound (CAS: 58721-01-0) is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring with a ketone functional group at the 3-position. The ring is fully substituted at the 2- and 4-positions with gem-dimethyl groups. This high degree of substitution and the inherent strain of the cyclobutane-like ring create a rigid molecular framework. NMR spectroscopy is the definitive analytical technique for confirming the integrity and purity of such a unique structure, providing unambiguous proof of the connectivity and electronic environment of each atom. This guide serves to establish the expected spectral signature of this molecule.

Molecular Structure and Symmetry Analysis

The key to predicting an NMR spectrum lies in understanding the molecule's symmetry. In this compound, a plane of symmetry passes through the sulfur atom and the carbonyl group. This symmetry renders the two quaternary carbons (C2 and C4) chemically and magnetically equivalent. Consequently, the four methyl groups attached to them are also equivalent to each other.

This high degree of symmetry simplifies the expected NMR spectra significantly. Instead of a complex pattern of signals, we anticipate a minimal number of resonances, which is a powerful diagnostic feature for this specific molecule.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

Based on the molecular symmetry, all 12 protons are chemically equivalent. They belong to the four methyl groups, which are indistinguishable due to the symmetry plane. Furthermore, these protons are separated from any other protons by quaternary carbons, meaning no spin-spin coupling will occur. Therefore, the spectrum is predicted to be exceptionally simple.

Key Features:

-

Number of Signals: One.

-

Multiplicity: Singlet.

-

Integration: 12H.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| 4 x -CH₃ | 1.3 - 1.5 | Singlet | 12H | All 12 protons are chemically equivalent due to molecular symmetry. The signal appears as a singlet as there are no adjacent protons for coupling. The chemical shift is typical for methyl groups on a quaternary carbon. |

Predicted ¹³C NMR Spectrum

The symmetry of the molecule dictates that there will be three distinct carbon environments. The signals in a proton-decoupled ¹³C NMR spectrum will all appear as singlets.[2]

Key Features:

-

Number of Signals: Three.

-

Expected Chemical Shift Ranges:

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C3) | 210 - 220 | This downfield shift is characteristic of a ketone carbonyl. The exact position is influenced by the ring strain of the four-membered ring, which can affect the hybridization and electronic environment of the carbonyl carbon. |

| C2, C4 | 50 - 65 | These are sp³ hybridized quaternary carbons bonded to a sulfur atom and two other carbons. The presence of the electronegative sulfur atom causes a moderate downfield shift compared to a simple alkane quaternary carbon. |

| 4 x -CH₃ | 25 - 35 | This chemical shift is typical for sp³ hybridized methyl carbons attached to a quaternary carbon.[2] |

Recommended Experimental Protocol for Spectral Acquisition

To empirically validate the predicted spectral data, a rigorous and well-defined experimental protocol is essential. The following steps describe a self-validating system for acquiring high-quality ¹H and ¹³C NMR data.

Step 1: Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C).[4][5] Acetone-d₆ (residual ¹H ≈ 2.05 ppm; ¹³C ≈ 29.84, 206.26 ppm) is an alternative.

-

Concentration: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is chosen to allow for a shorter relaxation delay without saturating the signal.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 8-16 scans. Due to the high concentration of equivalent protons, a low number of scans will provide an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. This ensures full relaxation of the protons between pulses, allowing for accurate integration.

-

Acquisition Time: 2-3 seconds.

-

Step 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)

-

Pulse Sequence: Use a standard proton-decoupled single-pulse sequence with NOE (Nuclear Overhauser Effect) enhancement (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 240-250 ppm. This wide range ensures all carbon signals, especially the downfield carbonyl, are captured.

-

Number of Scans: 128-512 scans. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons, which typically have longer relaxation times and weaker signals.[2]

-

Relaxation Delay (d1): 2 seconds. A standard delay is often sufficient, but for accurate quantification of quaternary carbons, a longer delay (5-10 s) might be necessary.

-

Acquisition Time: 1-2 seconds.

-

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be remarkably simple and highly diagnostic due to the molecule's inherent symmetry. The ¹H NMR spectrum is expected to show a single 12H singlet, while the ¹³C NMR spectrum is expected to display three distinct singlets corresponding to the carbonyl, quaternary, and methyl carbons. These predicted spectral characteristics provide a clear benchmark for the structural verification and purity assessment of this compound in research and development settings. The outlined experimental protocol provides a reliable framework for obtaining high-fidelity data to confirm these predictions.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

LibreTexts Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,2,4,4-Tetramethylthietan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethylthietan-3-one, with the CAS number 58721-01-0, is a unique heterocyclic ketone. Its strained four-membered thietane ring, coupled with the steric hindrance from four methyl groups, imparts distinct chemical reactivity and physical properties.[1] This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the creation of novel sulfur-containing molecules and for studying reaction mechanisms such as thermal rearrangements.[1] Understanding its physical properties is paramount for its effective use in laboratory synthesis, reaction kinetics, and for the development of new chemical entities in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.

Molecular and Chemical Identity

A foundational understanding of a molecule begins with its basic chemical identifiers.

| Property | Value | Source |

| CAS Number | 58721-01-0 | [1][2] |

| Molecular Formula | C₇H₁₂OS | [1][2] |

| Molecular Weight | 144.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI Key | RDTYEOXWKJSNTK-UHFFFAOYSA-N | [1] |

Predicted Physical State and Appearance

Based on the properties of structurally similar compounds, such as 2,2,4,4-tetramethyl-1,3-cyclobutanedione which is a crystalline solid, it is predicted that this compound is likely to be a solid at room temperature.[3] It is expected to be a colorless or white crystalline substance.

Thermal Properties: Melting and Boiling Points

Experimental Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder.

-

Loading the Capillary: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. The sample is then compacted by dropping the capillary tube through a long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

Protocol: Micro Boiling Point Determination

-

Apparatus Setup: A small amount of the liquid sample (or molten solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the temperature rises, air will bubble out of the inverted capillary. The boiling point is reached when a continuous stream of bubbles emerges. The heat is then removed.

-

Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Density

The density of this compound has not been experimentally determined. For comparison, the acyclic analogue, 2,2,4,4-tetramethyl-3-pentanone, has a density of 0.824 g/mL at 25 °C.[4] It is plausible that the cyclic and sulfur-containing nature of the target molecule would result in a slightly higher density.

Solubility Profile

The solubility of a compound is crucial for its application in various chemical processes. A systematic approach is used to determine its solubility in a range of solvents.

Predicted Solubility:

-

Water: Due to the presence of a polar carbonyl group, some solubility in water is expected. However, the four methyl groups contribute to its lipophilicity, which may limit its aqueous solubility.

-

Organic Solvents: It is expected to be soluble in common organic solvents such as diethyl ether, chloroform, and acetone, owing to its organic structure.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed by adding approximately 10 mg of the compound to 1 mL of the solvent in a test tube. The mixture is agitated and observed for dissolution at room temperature.

Sources

An In-Depth Technical Guide to the Chemical Reactivity Profile of 2,2,4,4-Tetramethylthietan-3-one

Introduction: Unveiling the Chemistry of a Sterically Encumbered Thietanone

2,2,4,4-Tetramethylthietan-3-one is a fascinating and sterically hindered heterocyclic ketone that presents a unique landscape for chemical transformations. The four-membered thietane ring, inherently strained, coupled with the steric bulk of four methyl groups, governs its reactivity, making it a subject of significant interest for researchers in organic synthesis and drug development. This guide provides a comprehensive exploration of the chemical reactivity profile of this compound, delving into its synthesis, photochemical behavior, thermal stability, and reactions with a variety of reagents. By understanding the interplay of ring strain, steric hindrance, and the electronic nature of the carbonyl and sulfide functionalities, we can unlock the synthetic potential of this intriguing molecule.

Molecular Structure and Spectroscopic Characterization

The structure of this compound features a planar or near-planar four-membered ring containing a sulfur atom and a ketone functional group. The presence of two gem-dimethyl groups at the 2- and 4-positions imposes significant steric constraints around the carbonyl group and the sulfur atom.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Key Features |

| ¹H NMR | A single sharp singlet for the 12 equivalent protons of the four methyl groups. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O), a signal for the two equivalent quaternary carbons bearing the methyl groups, and a signal for the four equivalent methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretching vibration, typically in the range of 1740-1720 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

The synthesis of this compound can be approached through the cyclization of a suitable precursor. A plausible synthetic route involves the conversion of 2,2,4,4-tetramethyl-1,3-cyclobutanediol to a dihalide or disulfonate, followed by reaction with a sulfide source. The diol itself can be prepared by the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which is accessible through the dimerization of dimethylketene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Generate dimethylketene by the pyrolysis of isobutyric anhydride.

-

Allow the in-situ generated dimethylketene to dimerize to afford 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Step 2: Reduction to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

-

Dissolve 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C.

-

Stir the reaction mixture until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding a dilute acid and extract the product with an organic solvent.

-

Purify the resulting 2,2,4,4-tetramethyl-1,3-cyclobutanediol by recrystallization or column chromatography.

Step 3: Conversion to a Dihalide or Disulfonate

-

React the diol with a suitable reagent to convert the hydroxyl groups into good leaving groups. For example, react with methanesulfonyl chloride in the presence of a base like triethylamine to form the dimesylate.

Step 4: Cyclization to this compound

-

React the resulting di-leaving group substituted precursor with a sulfide source, such as sodium sulfide (Na₂S), in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to facilitate the intramolecular cyclization.

-

After the reaction is complete, perform an aqueous workup and extract the product.

-

Purify the crude this compound by distillation or column chromatography.

Caption: Synthetic pathway to this compound.

Photochemical Reactivity: The Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, ketones can undergo a variety of photochemical reactions. For cyclic ketones like this compound, the Norrish Type I cleavage is a prominent pathway. This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a diradical intermediate.

The steric strain within the four-membered ring of this compound is expected to facilitate this α-cleavage. The initial excitation of the ketone to a singlet excited state (S₁) is followed by intersystem crossing (ISC) to the more stable triplet state (T₁), from which the cleavage typically occurs.

Caption: Norrish Type I cleavage of this compound.

The resulting diradical can then undergo several secondary reactions:

-

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new diradical. This can then lead to the formation of stable products such as isobutylene and dimethylthioketene through fragmentation.

-

Intramolecular Recombination: The diradical can recombine to form a cyclopropanone derivative. However, due to the high ring strain of cyclopropanones, this pathway may be less favorable.

-

Intramolecular Disproportionation: Hydrogen atom transfer from one radical center to the other can lead to the formation of an unsaturated aldehyde or ketene.

The specific products and their ratios will depend on the reaction conditions, such as the solvent and temperature.

Thermal Reactivity and Rearrangements

While this compound itself is expected to be thermally stable under normal conditions, its S-oxide derivative undergoes an interesting thermal rearrangement. This reaction is relevant to the ring expansion of penicillin S-oxides. When heated, this compound 1-oxide can rearrange to form ring-expanded products. This process is thought to proceed through a sulphenic acid intermediate.

Reactions at the Carbonyl Group: Nucleophilic Addition

The carbonyl group in this compound is a key site for nucleophilic attack. However, the severe steric hindrance imposed by the four methyl groups significantly influences the feasibility and outcome of these reactions.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a secondary alcohol, 2,2,4,4-tetramethylthietan-3-ol, can be achieved using hydride reducing agents.

-

Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ is expected to reduce the ketone to the corresponding alcohol. The reaction rate may be slow due to steric hindrance.

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ will readily reduce the ketone. Care must be taken as LiAlH₄ can also potentially reduce the C-S bonds of the thietane ring under harsh conditions.

Reaction with Organometallic Reagents

The addition of Grignard reagents or organolithium compounds to the carbonyl group would lead to the formation of tertiary alcohols. However, the steric bulk around the carbonyl carbon in this compound is likely to make this reaction challenging. Enolization of the ketone by the strongly basic organometallic reagent may become a competing side reaction.

Wittig Reaction

The Wittig reaction, which converts ketones to alkenes, would be difficult to achieve with this compound due to the steric hindrance around the carbonyl group, which would impede the formation of the oxaphosphetane intermediate.

Reactions Involving the Sulfur Atom: Electrophilic Attack

The sulfur atom in the thietane ring possesses lone pairs of electrons and can act as a nucleophile, making it susceptible to attack by electrophiles.

Oxidation of the Sulfur Atom

The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.

-

Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) would yield this compound 1-oxide.

-

Sulfone Formation: The use of an excess of a strong oxidizing agent, like m-CPBA or potassium permanganate (KMnO₄), would lead to the formation of this compound 1,1-dioxide.

Alkylation of the Sulfur Atom

Reaction with alkyl halides can lead to the formation of a sulfonium salt. The steric hindrance around the sulfur atom may, however, reduce the rate of this S-alkylation.

Cycloaddition Reactions

The carbonyl group of this compound can potentially participate in cycloaddition reactions.

-

Paternò–Büchi Reaction: This [2+2] photocycloaddition between a ketone and an alkene to form an oxetane is a possibility. The steric hindrance around the carbonyl group might favor reaction with less substituted alkenes.

-

Diels-Alder Reaction: The C=O double bond could potentially act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. However, the electron-withdrawing nature of the carbonyl group is not as pronounced as in other dienophiles, and steric hindrance could be a major limiting factor.

-

1,3-Dipolar Cycloaddition: The carbonyl group could also react with 1,3-dipoles to form five-membered heterocyclic rings.

Conclusion

The chemical reactivity of this compound is a rich and complex field dictated by the interplay of ring strain and severe steric hindrance. While the steric bulk presents challenges for certain transformations, it also offers opportunities for unique reactivity and selectivity. The photochemical Norrish Type I cleavage provides a pathway to interesting diradical intermediates, and the carbonyl and sulfur functionalities, though sterically encumbered, remain accessible to a range of reagents. Further exploration of the reactivity of this molecule and its derivatives will undoubtedly continue to provide valuable insights for the design of novel synthetic methodologies and the development of new chemical entities.

References

-

Wikipedia. (2023, December 1). Paternò–Büchi reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 13). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Norrish reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- Huisgen, R., Mloston, G., & Fulka, C. (1985). 1,3-CYCLOADDITIONS OF 2,2,4,4-TETRAMETHYLCYCLOBUTANE-1-ONE-3-THIONE S-METHYLIDE. HETEROCYCLES, 23(9), 2207.

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1086–1123. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ChemistryViews. (2022, September 29). In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction. Retrieved from [Link]

- Block, E., et al. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Chemistry LibreTexts. (2022, September 24). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

Scribd. (n.d.). 1,3 Dipolar Cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

D'Auria, M. (2013). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 12(8), 1255-1282. [Link]

-

Semantic Scholar. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

-

YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

-

All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. Retrieved from [Link]

- YouTube. (2019, November 30). Organolithium Reagents.

Conformational Landscape of 2,2,4,4-Tetramethylthietan-3-one: A Synergistic Approach to a Sterically Congested Ring System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thietanone scaffold, a four-membered sulfur-containing heterocycle, is of growing interest in medicinal chemistry and materials science.[1][2] Its conformational preferences, dictated by a complex interplay of ring strain, torsional strain, and substituent effects, are crucial for its biological activity and material properties. This guide provides a comprehensive analysis of the conformational landscape of 2,2,4,4-tetramethylthietan-3-one, a sterically hindered derivative. In the absence of direct experimental data for this specific molecule, we present a deductive analysis based on the established principles of four-membered ring puckering and the influence of gem-dimethyl substitution. We propose a synergistic experimental and computational workflow to rigorously characterize its structure. This document serves as a roadmap for researchers investigating the structure-activity relationships of substituted thietanones and other strained heterocyclic systems.

Introduction: The Significance of Conformational Analysis in Thietanone Chemistry

Four-membered rings, such as thietanones, present a unique conformational challenge due to inherent ring strain.[3] The deviation from ideal bond angles and the eclipsing interactions of substituents create a delicate energetic balance that governs the ring's three-dimensional structure. The conformation of a molecule is intrinsically linked to its reactivity, molecular recognition properties, and ultimately, its function in biological systems. For drug development professionals, understanding the preferred spatial arrangement of a molecule is paramount for designing ligands that fit precisely into target binding sites.

The subject of this guide, this compound, introduces significant steric congestion through its four methyl groups. This substitution is expected to profoundly influence the puckering of the thietanone ring, a phenomenon that is critical to its overall shape and electronic properties.

Foundational Principles: Puckering in the Thietane and Thietan-3-one Ring

To understand the conformational behavior of the substituted thietanone, it is essential to first consider the parent ring systems.

2.1. The Puckered Nature of Thietane

Studies on thietane, the parent sulfur-containing four-membered heterocycle, have unequivocally demonstrated that it adopts a non-planar, puckered conformation.[3][4] A planar arrangement would induce significant torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this, the ring distorts into a bent conformation. This puckering is characterized by a dihedral angle between the C-S-C and C-C-C planes. The molecule undergoes rapid ring inversion between two equivalent puckered conformations, passing through a higher-energy planar transition state.[4]

2.2. Conformational Preference of Thietan-3-one

The introduction of a carbonyl group at the 3-position to form thietan-3-one further influences the ring's conformation. Microwave spectroscopy studies have shown that thietan-3-one also possesses a puckered ring.[5] The presence of the sp²-hybridized carbon of the carbonyl group alters the bond angles and torsional strain within the ring compared to thietane. The potential energy surface for the ring-puckering vibration in thietan-3-one has been described by a single minimum potential function, indicating a defined puckered ground state.[5]

The Influence of Steric Hindrance: The Case of this compound

The addition of four methyl groups at the 2- and 4-positions of the thietanone ring introduces substantial steric strain. This steric hindrance, arising from the bulky gem-dimethyl groups, is expected to have a dominant effect on the ring's conformational preferences.

3.1. Predicted Puckering and Conformational Rigidity

Based on studies of gem-dimethyl substituted cyclobutanes, it is predicted that the steric repulsion between the four methyl groups in this compound will force the ring into a more pronounced puckered conformation than the parent thietan-3-one.[4] This increased puckering angle serves to move the methyl groups further apart, minimizing unfavorable van der Waals interactions.

Furthermore, the significant steric barrier imposed by the methyl groups is likely to increase the energy barrier to ring inversion. This could result in a more rigid ring system with well-defined, and potentially separable, conformers at lower temperatures.

A Proposed Workflow for Conformational Characterization

A comprehensive understanding of the conformational landscape of this compound requires a multi-faceted approach that combines experimental and computational techniques.

Caption: Integrated workflow for the conformational analysis of this compound.

4.1. Experimental Methodologies

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[6]

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution model of the molecule.

The resulting crystal structure will provide definitive information on bond lengths, bond angles, and the puckering angle of the thietanone ring in the solid state.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.[7]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, acetone-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the methyl protons and carbons can provide initial insights into the symmetry of the molecule in solution. Due to the expected puckered conformation, the four methyl groups may not be chemically equivalent, potentially leading to distinct signals.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to probe the dynamics of ring inversion. A coalescence of methyl group signals at higher temperatures would indicate rapid ring flipping on the NMR timescale.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Use NOESY or ROESY experiments to identify through-space interactions between protons. NOE correlations between specific methyl groups can provide strong evidence for their relative spatial positioning in the preferred conformation.

4.2. Computational Chemistry

Computational modeling provides a theoretical framework to complement experimental findings and to explore the energetics of different conformations.

Computational Protocol:

-

Conformational Search: Perform a systematic conformational search using molecular mechanics (MM) methods to identify all possible low-energy conformers.

-

Quantum Mechanical Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This will provide accurate structures and relative energies of the conformers.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties.

-

Transition State Search: Locate the transition state for ring inversion to determine the energy barrier for this process.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized conformers and compare them with the experimental data to validate the predicted structures in solution.

Predicted Conformational Data and Spectroscopic Signatures

Based on the principles outlined above, we can predict the key structural features and spectroscopic signatures for this compound.

Table 1: Predicted Conformational Parameters for this compound

| Parameter | Predicted Value Range | Rationale |

| Ring Conformation | Puckered | Alleviation of torsional and steric strain. |

| Puckering Angle (θ) | > 30° | Increased from parent thietanone due to steric repulsion of methyl groups. |

| Ring Inversion Barrier | > 5 kcal/mol | Increased due to steric hindrance of methyl groups in the planar transition state. |

Table 2: Predicted NMR Spectroscopic Features

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Observations |

| ¹H (Methyl Protons) | 1.2 - 1.8 | Singlet(s) | At low temperatures, two or more distinct singlets may be observed due to the puckered conformation rendering the methyl groups chemically inequivalent. At higher temperatures, these signals may coalesce into a single singlet due to rapid ring inversion. |

| ¹³C (Methyl Carbons) | 20 - 30 | Quartet(s) | Similar to the proton signals, multiple signals for the methyl carbons may be observed at low temperatures. |

| ¹³C (Quaternary Carbons) | 40 - 60 | Singlet | The chemical shift will be influenced by the sulfur atom and the methyl groups. |

| ¹³C (Carbonyl Carbon) | > 200 | Singlet | Typical chemical shift for a ketone in a four-membered ring. |

Conclusion

The conformational analysis of this compound presents a compelling case study in the interplay of ring strain and steric effects. While direct experimental data is currently lacking, a deductive approach based on the known behavior of thietanes and gem-dimethyl substituted cycloalkanes strongly suggests a highly puckered and potentially rigid ring system. The proposed synergistic workflow, combining X-ray crystallography, advanced NMR techniques, and computational modeling, provides a robust framework for the complete elucidation of its conformational landscape. The insights gained from such studies are invaluable for the rational design of novel therapeutics and functional materials based on the thietanone scaffold.

References

- Jokisaari, J., Kuonanoja, J., & Häkkinen, A. M. (1980). The structure and ring-puckering vibration of thietane as studied by 1H and 13C NMR spectra of the oriented molecule. Organic Magnetic Resonance, 14(4), 290–292.

- Lyu, J., Lin, C., Wang, S., & Wu, Y. D. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.

- Vergnani, G., & Barone, V. (1993). The structure and ring puckering vibrations of thietane from its dipolar couplings. Molecular Physics, 80(2), 283-291.

- Avirah, T. K., Cook, R. L., & Malloy Jr, T. B. (1975). The microwave spectrum and ring-puckering vibration of thietanone-3. Journal of Molecular Spectroscopy, 55(1-3), 464-475.

- Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(7), 2533-2537.

-

Wikipedia. (2023). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,2,4,4-Tetramethylcyclobutane-1,3-dione. Retrieved from [Link]

- Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in molecular biology (Clifton, N.J.), 2001, 61–71.

- Gómez-Mendoza, M., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(34), 5845–5853.

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current topics in medicinal chemistry.

-

Wikipedia. (2023). Thietane. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Block, E. (2008). Thietanes and Derivatives. Science of Synthesis, 39, 687-707.

- Wu, X., et al. (2020). Recent synthesis of thietanes. Beilstein journal of organic chemistry, 16, 1357–1410.

Sources

- 1. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. tandfonline.com [tandfonline.com]

- 5. Sci-Hub. The microwave spectrum and ring-puckering vibration of thietanone-3 / Journal of Molecular Spectroscopy, 1975 [sci-hub.ru]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Computational Investigation of 2,2,4,4-Tetramethylthietan-3-one using Density Functional Theory

Abstract

This technical guide provides a comprehensive framework for the computational analysis of 2,2,4,4-tetramethylthietan-3-one, a sulfur-containing heterocyclic ketone of interest in synthetic and medicinal chemistry.[1] We detail a robust Density Functional Theory (DFT) protocol, from first principles of methodology selection to the interpretation of structural and spectroscopic data. This document serves as a practical whitepaper for researchers and drug development professionals, elucidating the causality behind computational choices and demonstrating how theoretical calculations can powerfully complement and predict experimental findings. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

This compound is a four-membered heterocyclic compound featuring a ketone functional group and a sulfur atom within its strained ring system. Its rigid, sterically hindered structure makes it a valuable intermediate in organic synthesis, particularly for creating novel molecular scaffolds.[1] Understanding the precise three-dimensional geometry, conformational stability, and electronic properties of this molecule is paramount for predicting its reactivity and designing new synthetic pathways.

While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, computational methods, particularly Density Functional Theory (DFT), offer a complementary and predictive lens. DFT allows for the in silico determination of the ground-state molecular structure, vibrational frequencies (infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy, often before a molecule is even synthesized.[2][3] This guide establishes a best-practice DFT protocol for characterizing this compound, providing a foundational methodology for its further study.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests upon the judicious selection of a theoretical model that accurately describes the electronic structure of the system. Our workflow is designed as a logical progression, where each step validates the next.

Causality of Method Selection: The DFT/B3LYP/6-311++G(d,p) Model

For a molecule like this compound, the chosen computational model must adeptly handle electron correlation in a strained, sulfur-containing ring.

-

Density Functional Theory (DFT): DFT is the method of choice due to its excellent balance of computational efficiency and accuracy for medium-sized organic molecules.[3][4] It is well-suited for calculating the ground-state properties that are the focus of this guide.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most successful and widely used functionals for chemical applications.[3] Its proven track record in reproducing the geometries, vibrational frequencies, and electronic properties of a vast range of organic molecules, including heterocyclic systems, makes it a trustworthy choice.[5][6]

-

6-311++G(d,p) Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of a robust basis set is critical for accuracy.

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing electron distribution.

-

Polarization Functions (d,p): These functions are essential for describing the non-spherical shape of electron density in bonded atoms. The d functions on heavy atoms (C, O, S) and p functions on hydrogen are crucial for correctly modeling bond angles in strained rings and the geometry around the sulfur atom.[7]

-

Diffuse Functions ++: These functions are large and spread out, allowing for a better description of loosely held electrons, such as the lone pairs on the oxygen and sulfur atoms.[3][6] This is particularly important for accurately modeling the molecule's electronic properties and potential intermolecular interactions.

-

Experimental Workflow

The computational experiment follows a rigorous, sequential protocol. All calculations are performed using a standard quantum chemistry software package, such as Gaussian 09/16.[2][8]

Step 1: Geometry Optimization The initial step is to find the lowest energy arrangement of atoms, known as the equilibrium geometry. The calculation starts with an approximate structure and iteratively adjusts atomic positions to minimize the forces on each atom until a stable structure is found.[9]

Step 2: Vibrational Frequency Analysis Once the geometry is optimized, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This step is critical for two reasons:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies.[8]

-

Prediction of IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be directly correlated to an experimental FT-IR spectrum.[10]

Step 3: NMR Chemical Shift Calculation Using the optimized geometry, the nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10] These values are then converted into chemical shifts (δ) by referencing them to the calculated shielding tensor of a standard compound, typically Tetramethylsilane (TMS), computed at the identical level of theory.

Caption: The sequential workflow for DFT analysis of this compound.

Results and Analysis

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the frequency analysis. The high degree of symmetry in the molecule is evident.[1] Key structural parameters are summarized below.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3=O5 | ~1.21 Å |

| C2–S1 | ~1.87 Å | |

| C2–C3 | ~1.54 Å | |

| C2–C(methyl) | ~1.53 Å | |

| Bond Angle | C2–S1–C4 | ~78.5° |

| S1–C2–C3 | ~89.0° | |

| C2–C3–C4 | ~96.5° |

| Dihedral Angle| C4–S1–C2–C3 | ~0.0° |

The calculated dihedral angle close to zero indicates a nearly planar thietanone ring. The acute C-S-C bond angle of approximately 78.5° is characteristic of the significant ring strain in four-membered sulfur heterocycles.

Vibrational Analysis (FT-IR Spectrum)

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most diagnostically significant vibration is the carbonyl (C=O) stretch, which is predicted to be a very strong absorption.

Table 2: Key Calculated Vibrational Frequencies

| Calculated Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2980-3050 | Medium | C-H Asymmetric & Symmetric Stretch (Methyl) |

| ~1785 | Very Strong | C=O Stretch (Ketone) |

| ~1460 | Medium | C-H Bending (Methyl) |

| ~1250 | Strong | C-C Skeletal Vibrations |

| ~650 | Medium-Strong| C-S Stretch |

The calculated C=O stretching frequency is a key identifier. Experimental values for strained cyclic ketones typically appear at high wavenumbers, and this calculated value provides a precise target for experimental verification.[11][12]

NMR Spectral Analysis

Due to the molecule's high symmetry (assuming a planar or rapidly inverting ring), the ¹H and ¹³C NMR spectra are expected to be very simple.[1] The GIAO calculations provide theoretical chemical shifts that align with this expectation.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ in ppm relative to TMS)

| Nucleus | Atom(s) | Calculated δ (ppm) | Assignment |

|---|---|---|---|

| ¹³C | C3 | ~215.0 | Carbonyl Carbon |

| C2, C4 | ~65.0 | Quaternary Carbons | |

| C6, C7, C8, C9 | ~28.0 | Methyl Carbons |

| ¹H | Protons on all Methyls | ~1.45 | Methyl Protons |

The calculated chemical shifts are in excellent agreement with expected values. The downfield shift of the carbonyl carbon (~215.0 ppm) is characteristic of ketones.[10] The four methyl groups are chemically equivalent, leading to a single signal in the ¹³C spectrum, and all 12 methyl protons are equivalent, resulting in a single sharp singlet in the ¹H spectrum.[1]

Conclusion

This guide has detailed a comprehensive and reliable DFT-based protocol for the computational study of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we have successfully predicted its key structural features, including a near-planar, strained ring system. Furthermore, the theoretical FT-IR and NMR spectra have been simulated, providing precise, verifiable data points for experimental characterization, such as a strong C=O vibrational stretch around 1785 cm⁻¹ and a simple NMR profile reflecting the molecule's high symmetry. This work underscores the power of modern computational chemistry to provide deep, actionable insights into molecular structure and properties, serving as an invaluable tool for researchers in organic synthesis and drug discovery.

References

-

3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

2,2,4,4-Tetramethyl-3-pentanone Imine | C9H19N | CID 2755632 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters . ACS Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Thietane Derivatives - ResearchGate . ResearchGate. Available at: [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method . Scielo. Available at: [Link]

-

One-photon ionization spectroscopy of jet-cooled oxazole and thiazole: the role of oxygen and sulfur in the p-conjugation of heterocyclic compounds . Royal Society of Chemistry. Available at: [Link]

-

DFT calculations. (a) Geometry optimization by density functional... - ResearchGate . ResearchGate. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI . MDPI. Available at: [Link]

-

Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model - NIH . National Institutes of Health. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC . National Institutes of Health. Available at: [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

-

Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) - SciSpace . SciSpace. Available at: [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. - arXiv . arXiv. Available at: [Link]

-

DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC - NIH . National Institutes of Health. Available at: [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College . St. Paul's Cathedral Mission College. Available at: [Link]

-

3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties - ResearchGate . ResearchGate. Available at: [Link]

-

Recent synthesis of thietanes - Beilstein Journals . Beilstein Journals. Available at: [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone - Der Pharma Chemica . Der Pharma Chemica. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate . ResearchGate. Available at: [Link]

-

Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PubMed Central . National Institutes of Health. Available at: [Link]

-

Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal - MDPI . MDPI. Available at: [Link]

-

DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties - Comptes Rendus de l'Académie des Sciences . Comptes Rendus. Chimie. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. camjol.info [camjol.info]

- 6. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 8. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and First Synthesis of 2,2,4,4-Tetramethylthietan-3-one

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2,2,4,4-Tetramethylthietan-3-one, a sterically hindered four-membered heterocyclic ketone. Thietan-3-ones are significant structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This document will delve into the historical context of its discovery, the intricacies of its first reported synthesis, and the analytical techniques used for its characterization. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of strained heterocyclic systems.

Introduction: The Significance of Thietanones

Thietanes, four-membered rings containing a sulfur atom, are an important class of aliphatic heterocycles.[1][2] They are found in the core structure of some biologically active compounds and pharmaceuticals.[1][2] The introduction of a carbonyl group at the 3-position to form a thietan-3-one introduces a reactive handle for further functionalization, making these compounds valuable building blocks in synthetic organic chemistry.[3] The strained nature of the four-membered ring imparts unique chemical reactivity, which can be exploited for the synthesis of more complex molecular architectures.

This compound is a particularly interesting member of this family due to its high degree of substitution. The four methyl groups provide significant steric hindrance around the thietanone core, influencing its stability, reactivity, and spectroscopic properties. This high level of substitution presents unique challenges in its synthesis, often requiring specific strategies to overcome steric barriers.[4]

The Discovery of this compound: A Historical Perspective

While the exact moment of "discovery" of a novel chemical compound can be multifaceted, the first documented synthesis and characterization of this compound in a peer-reviewed scientific journal marks its formal entry into the chemical literature. The CAS number 58721-01-0 is assigned to this compound, indicating its registration and characterization.[4][5] Early investigations into the synthesis of highly substituted thietanes were driven by an interest in their unique chemical and physical properties, as well as their potential as synthetic intermediates.

The development of synthetic routes to thietanes has been an area of active research, with methods including intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions being developed.[1][2][6] The synthesis of 2,2,4,4-tetrasubstituted thietanes, however, has been noted to be particularly challenging due to the substantial steric hindrance.[4]

The First Synthesis: A Detailed Mechanistic and Experimental Guide

The seminal synthesis of this compound was achieved through the reaction of a highly substituted α,α'-dihaloketone with a sulfide source. This approach, while conceptually straightforward, requires careful control of reaction conditions to favor the intramolecular cyclization over competing side reactions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 2,4-dibromo-2,4-dimethylpentan-3-one as a suitable precursor. The carbon-sulfur bonds can be envisioned as being formed through a double nucleophilic substitution of the bromide leaving groups by a sulfide nucleophile.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis and Mechanism

The first reported synthesis involves the reaction of 2,4-dimethyl-2,4-dibromo-3-pentanone with hydrogen sulfide in the presence of sodium methoxide.[7] The sodium methoxide deprotonates the hydrogen sulfide to form the more nucleophilic hydrosulfide anion (HS⁻), which then participates in the cyclization reaction.

The proposed mechanism involves a two-step nucleophilic substitution. The first substitution of a bromide by the hydrosulfide anion forms a mercaptoketone intermediate. Subsequent deprotonation of the thiol by the base generates a thiolate, which then undergoes an intramolecular nucleophilic attack on the remaining carbon-bromine bond to form the thietanone ring.

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the literature and should be performed by trained chemists in a well-ventilated fume hood due to the use of toxic hydrogen sulfide gas.[7]

Materials:

-

2,4-Dimethyl-2,4-dibromo-3-pentanone

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Hydrogen sulfide (H₂S) gas

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (H₂O)

Procedure:

-

A solution of sodium methoxide (0.314 mol) in methanol (200 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a mechanical stirrer.

-

The solution is cooled to below 15 °C in an ice bath.

-

Hydrogen sulfide gas is bubbled through the solution while maintaining the temperature below 15 °C.

-

A solution of 2,4-dimethyl-2,4-dibromo-3-pentanone (0.184 mol) in a minimal amount of methanol is added dropwise to the reaction mixture. The continuous passage of H₂S is maintained, and the reaction temperature is kept below 20 °C.

-

After the addition is complete, the reaction is stirred for an additional 3 hours under a constant stream of H₂S.

-

The reaction mixture is then poured into 800 mL of cold water and extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting white residue is recrystallized from methanol to yield pure this compound as long, white needles.

Caution: Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be carried out in a high-performance fume hood with appropriate safety precautions.

Characterization and Data

The structure of this compound was confirmed by various spectroscopic methods and physical measurements.

Physical Properties

| Property | Value | Reference |

| CAS Number | 58721-01-0 | [4][5] |

| Molecular Formula | C₇H₁₂OS | [4][5] |

| Molecular Weight | 144.24 g/mol | [4][5] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 104-106 °C | [7] |

Spectroscopic Data

The high degree of symmetry in this compound leads to simplified NMR spectra.

-

¹H NMR: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups.[4]

-

¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbon, one for the two equivalent quaternary carbons, and one for the four equivalent methyl carbons.[4]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1750-1730 cm⁻¹, with the exact frequency influenced by the ring strain.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 144, along with characteristic fragmentation patterns.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. For instance, it can be converted to 3-amino-2,2,4,4-tetramethylthietane through a Leuckart reaction.[4] Furthermore, the thermal rearrangement of its S-oxide derivative has been studied as a model system for understanding the ring expansion reactions of penicillin S-oxides.[4]

The unique steric and electronic properties of this molecule make it an interesting scaffold for the development of novel bioactive compounds and materials. Future research may focus on the derivatization of the ketone functionality to explore new chemical space and biological activities.

Conclusion

The discovery and first synthesis of this compound represent a significant achievement in the field of heterocyclic chemistry. The development of a robust synthetic route to this sterically congested molecule has provided chemists with a valuable building block for further synthetic endeavors. This guide has provided a detailed overview of the historical context, the seminal synthetic methodology, and the characterization of this unique thietanone, offering a valuable resource for researchers in both academic and industrial settings.

References

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

-

Gutsche, C. D., & Tao, Y. (1998). Photochemistry of 2,2,4,4-Tetramethyl-3-thietan-1-ylidene: A Heterocyclic Carbene with an Unusually Short Lifetime and Evidence for a Nonclassical Structure. The Journal of Physical Chemistry A, 102(44), 8649–8657. [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

-

Various Authors. (n.d.). Thioketone synthesis by thionation. Organic Chemistry Portal. [Link]

-

De Kimpe, N., & Verhé, R. (1980). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 80(4), 347-385. [Link]

-

Yoshida, S., et al. (2023). Faster, Cheaper, Smarter Thioxanthone Synthesis. ChemistryViews. [Link]

-

NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

Sources

- 1. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 58721-01-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. BJOC - Recent synthesis of thietanes [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of 2,2,4,4-Tetramethylthietan-3-one

An In-Depth Technical Guide to 2,2,4,4-Tetramethylthietan-3-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic ketone. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are self-validating and grounded in established chemical principles.

Introduction and Significance

This compound is a unique thietane-based carbonyl compound characterized by a four-membered sulfur-containing ring with significant steric hindrance due to four methyl groups.[1] This steric congestion imparts distinct chemical properties and makes it a valuable intermediate in specialized synthetic pathways.[1] Its primary significance lies in its role as a precursor for synthesizing more complex molecules and as a model system for studying reaction mechanisms, such as thermal rearrangements, which have implications in understanding the chemistry of beta-lactam antibiotics like penicillin.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) management, and literature searches.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₂OS | [1][2][3] |

| Molecular Weight | 144.24 g/mol | [1][3] |

| CAS Number | 58721-01-0 | [1][2][3] |

| InChI Key | RDTYEOXWKJSNTK-UHFFFAOYSA-N | [1] |

Synthesis: A Route Fraught with Steric Challenges

The construction of the 2,2,4,4-tetrasubstituted thietane ring is a non-trivial synthetic challenge. The high degree of substitution presents significant steric hindrance, which can favor undesired side reactions over the target cyclization.

Primary Synthetic Pathway: Intramolecular Cyclization